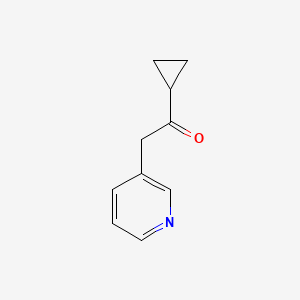

Cyclopropyl 3-picolyl ketone

Description

Significance of Cyclopropyl (B3062369) Ketone Architectures in Contemporary Chemical Research

Cyclopropyl ketones are valuable building blocks in organic synthesis due to the inherent ring strain of the cyclopropane (B1198618) ring, which drives a variety of chemical transformations. smolecule.com This structural feature allows them to participate in unique cyclization and cycloaddition reactions for the synthesis of more complex cyclic compounds. thieme-connect.com The reactivity of cyclopropyl ketones is often harnessed in radical-mediated reactions and strain-driven transformations. smolecule.com For instance, under reductive conditions, the cyclopropyl ring can undergo fragmentation to generate reactive intermediates. smolecule.com

In medicinal chemistry, the incorporation of a cyclopropane ring can significantly enhance the pharmacokinetic profile and metabolic stability of drug candidates. acs.org Furthermore, optically active cyclopropyl ketones are considered valuable building blocks as the α-cyclopropyl ketone motif is present in several bioactive molecules and approved drugs. nih.gov

Recent research has expanded the utility of cyclopropyl ketones. For example, alkyl cyclopropyl ketones have been successfully employed in catalytic formal [3 + 2] cycloaddition reactions with alkenes and alkynes, providing access to complex, sp³-rich architectures. acs.orgnih.gov These reactions, often catalyzed by reagents like samarium(II) iodide (SmI₂), have broadened the scope of accessible molecular frameworks. acs.orgnih.gov The development of biocatalytic strategies has also enabled the highly diastereo- and enantioselective synthesis of cyclopropyl ketones, which can be diversified to create libraries of chiral cyclopropane scaffolds for drug discovery. nih.gov

The Integral Role of Picolyl Moieties in Diverse Organic Transformations

The picolyl group, a methyl-substituted pyridine (B92270), is a significant moiety in organic chemistry due to the unique properties of the pyridine ring. The nitrogen atom in the pyridine ring possesses a non-bonding electron pair, which allows it to participate in hydrogen bonding with biological receptors, thereby enhancing the pharmacokinetic properties of drug molecules. nih.gov Pyridine derivatives are found in a wide array of pharmaceuticals, agrochemicals, and functional organic materials. numberanalytics.com

In synthetic organic chemistry, picolyl moieties can act as directing groups, influencing the regioselectivity of reactions on the pyridine ring or on adjacent functional groups. They are also key components in the synthesis of more complex heterocyclic systems. nih.gov For instance, the picolyl group has been utilized as a novel neighboring group in stereocontrolled glycosylation reactions, enabling complete 1,2-trans selectivity through the formation of a six-membered cyclic intermediate. acs.orgnih.gov This approach, termed the "inverse armed-disarmed" strategy, allows for the chemoselective introduction of glycosidic linkages. acs.orgnih.gov

Furthermore, the reactivity of the picolyl C–H bond can be harnessed for further functionalization. Methods have been developed for the direct conversion of 4-alkyl pyridines to the corresponding aryl picolyl sulfones, which are versatile synthetic intermediates. nih.gov The picolyl group's ability to influence the electronic and steric environment of a molecule makes it a valuable tool for chemists in designing and synthesizing new compounds with specific properties.

Historical Context of Cyclopropyl Ketones and Pyridine Derivatives in Synthetic Chemistry

The history of pyridine chemistry dates back to the 19th century when it was first isolated from coal tar. openaccessjournals.com A significant milestone in the synthesis of this class of compounds was achieved in 1876 by William Ramsay, who accomplished the first synthesis of a heteroaromatic compound by reacting acetylene (B1199291) and hydrogen cyanide in a red-hot iron-tube furnace. nih.govwikipedia.org This was followed by the development of the Hantzsch pyridine synthesis in 1881, a method that typically involves the condensation of a β-keto acid, an aldehyde, and ammonia (B1221849). wikipedia.org Later, in 1924, the Chichibabin pyridine synthesis was reported, which generally involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds in the presence of ammonia or its derivatives. wikipedia.org

The synthesis of cyclopropyl ketones has a similarly rich history. Early methods for preparing these compounds often involved the cyclization of larger ring precursors or the addition of carbenes to α,β-unsaturated ketones. One of the well-established methods for synthesizing methyl cyclopropyl ketone involves the treatment of 5-chloro-2-pentanone (B45304) with a base. orgsyn.org The preparation of 5-chloro-2-pentanone itself can be achieved from α-acetyl-γ-butyrolactone. orgsyn.org Over the years, numerous synthetic strategies have been developed to access a wide variety of substituted cyclopropyl ketones, reflecting their growing importance as synthetic intermediates. mdpi.com

The convergence of these two fields of study, through the synthesis of molecules containing both a cyclopropyl ketone and a pyridine moiety, represents a more recent area of exploration, driven by the desire to combine the unique reactivities of both functionalities within a single molecular framework.

Rationale for Dedicated Research on Cyclopropyl 3-picolyl ketone as a Versatile Synthon

The rationale for focused research on this compound stems from its potential as a versatile synthon, a building block that can be used to introduce specific structural motifs into more complex molecules. The combination of the cyclopropyl ketone and the 3-picolyl moiety within a single molecule offers a unique set of reactive sites and functionalities.

The cyclopropyl ketone portion of the molecule provides a source of strain that can be released in a controlled manner to drive various chemical transformations, such as ring-opening reactions and cycloadditions. thieme-connect.com This allows for the construction of diverse carbocyclic and heterocyclic scaffolds. mdpi.com The ketone functionality itself is a versatile handle for a wide range of chemical manipulations, including nucleophilic additions, reductions, and α-functionalizations.

The 3-picolyl group, a derivative of pyridine, introduces a basic nitrogen atom that can act as a ligand for metal catalysts, a directing group in C-H activation reactions, or a site for N-alkylation or N-oxide formation. nih.govbrynmawr.edu The pyridine ring is a common feature in many biologically active compounds, and its presence can impart favorable pharmacokinetic properties. nih.gov The substitution pattern of the picolyl group (3-position) also influences its electronic properties and steric environment, which can be exploited in various synthetic strategies.

Structure

2D Structure

3D Structure

Properties

CAS No. |

57276-33-2 |

|---|---|

Molecular Formula |

C10H11NO |

Molecular Weight |

161.2 g/mol |

IUPAC Name |

1-cyclopropyl-2-pyridin-3-ylethanone |

InChI |

InChI=1S/C10H11NO/c12-10(9-3-4-9)6-8-2-1-5-11-7-8/h1-2,5,7,9H,3-4,6H2 |

InChI Key |

YYDPUCRWWZICCG-UHFFFAOYSA-N |

SMILES |

C1CC1C(=O)CC2=CN=CC=C2 |

Canonical SMILES |

C1CC1C(=O)CC2=CN=CC=C2 |

Origin of Product |

United States |

Reactivity and Advanced Chemical Transformations of Cyclopropyl 3 Picolyl Ketone

Mechanistic Investigations of Cyclopropane (B1198618) Ring-Opening Reactions

The cleavage of the strained C–C bonds in aryl and heteroaryl cyclopropyl (B3062369) ketones is a thermodynamically favorable process that can be initiated under various conditions. The specific pathway followed often depends on the nature of the reagents, catalysts, and reaction conditions employed, leading to a rich and diverse field of chemical transformations.

The ring-opening of cyclopropyl ketones initiated by nucleophiles is a well-established transformation, often facilitated by Lewis acids. For aryl and heteroaryl cyclopropyl ketones, which can be classified as donor-acceptor (D-A) cyclopropanes, this process is particularly efficient. A chiral N,N'-dioxide–scandium(III) complex has been demonstrated to be a highly effective catalyst for the asymmetric ring-opening of cyclopropyl ketones with a wide array of nucleophiles, including thiols, alcohols, and carboxylic acids. nih.gov

The generally accepted mechanism involves the coordination of the Lewis acid (e.g., Sc(III)) to the carbonyl oxygen of the Cyclopropyl 3-picolyl ketone. This activation lowers the LUMO of the system, making the cyclopropane ring more electrophilic and susceptible to attack by a nucleophile. The subsequent nucleophilic addition to one of the distal cyclopropyl carbons leads to the cleavage of the C–C bond, relieving the ring strain and forming a γ-functionalized ketone product. nih.gov This catalytic system has proven versatile, enabling the synthesis of various chiral sulfides, ethers, and esters in high yields and enantioselectivities. nih.gov

Similar catalytic strategies have been employed for the asymmetric ring-opening with β-naphthols, providing efficient access to chiral β-naphthol derivatives from various aromatic or vinyl-substituted cyclopropyl ketones. rsc.org

Table 1: Catalytic Systems for Nucleophilic Ring-Opening of Aryl Cyclopropyl Ketones

| Catalyst System | Nucleophile | Product Type | Reference |

| Chiral N,N'-dioxide/Sc(III) | Thiols, Alcohols, Carboxylic Acids | Chiral Sulfides, Ethers, Esters | nih.gov |

| Chiral N,N'-dioxide/Sc(III) | β-Naphthols | Chiral β-Naphthol Derivatives | rsc.org |

Electrophile-assisted nucleophilic ring-opening provides another strategic approach to functionalize cyclopropyl ketones. This process typically involves the initial attack of an electrophile on the cyclopropane ring, which can be considered to have some degree of π-character. This attack generates a carbocationic intermediate that is subsequently trapped by a nucleophile.

For instance, the reaction of cyclopropyl ketones with acetyl methanesulfonate (B1217627) in the presence of nucleophiles like bromide or iodide ions proceeds under neutral conditions. researchgate.net The reaction is believed to involve an SN2-type opening of the cyclopropyl ring, resulting in regiospecific enol acetate (B1210297) formation and stereocontrolled addition of the nucleophile. researchgate.net Lewis acids can also mediate these transformations; for example, the ring expansion of cyclopropyl ketones to cyclopentanones can be promoted by strong acids like trifluoromethanesulfonic acid (TfOH) or boron trifluoride etherate (BF₃·Et₂O). nih.gov

Radical-mediated pathways offer a distinct mechanism for the ring-opening of cyclopropyl ketones. These reactions are typically initiated by a single-electron transfer (SET) to the ketone, forming a cyclopropyl ketyl radical anion. This intermediate undergoes rapid and often reversible C–C bond cleavage to generate a more stable, ring-opened radical. nih.gov

A notable example is the photocatalytic [3+2] cycloaddition of aryl cyclopropyl ketones. In this process, a photosensitizer, upon excitation, transfers an electron to a Lewis acid-activated cyclopropyl ketone. The resulting ketyl radical anion undergoes ring-opening to form a distonic radical anion, which can then engage in cycloaddition reactions. nih.gov Mechanistic studies, including kinetic isotope effect experiments, support a stepwise cycloaddition initiated by the radical addition of the ring-opened intermediate to an alkene. nih.gov The reversibility of the cyclopropyl ketyl radical ring-opening has been demonstrated by isomerization experiments, where a cis-substituted cyclopropane isomerizes to the more stable trans isomer before the cycloaddition is complete. nih.gov

Transition metals, particularly palladium and nickel, are powerful catalysts for the activation and cleavage of the C–C bonds in cyclopropyl ketones. These metals can engage with the strained ring through various mechanistic manifolds, leading to highly selective and efficient transformations. nih.govrsc.org

Palladium catalysis has been successfully applied to the stereoselective ring-opening of aryl and heteroaryl cyclopropyl ketones. A catalytic system comprising palladium(II) acetate (Pd(OAc)₂) and tricyclohexylphosphine (B42057) (PCy₃) efficiently converts these substrates into (E)-α,β-unsaturated ketones. rsc.orgnih.gov The reaction exhibits high stereoselectivity, exclusively yielding the E-isomer. This method is applicable to a broad scope of substrates, including those with heteroaryl groups like the picolyl moiety. nih.gov The reaction proceeds via the direct ring-opening of the cyclopropyl ketone without the incorporation of other fragments. rsc.org

Table 2: Palladium-Catalyzed Stereoselective Ring-Opening of Aryl Cyclopropyl Ketones

| Substrate | Catalyst System | Product | Stereoselectivity | Yield (%) | Reference |

| Phenyl cyclopropyl ketone | Pd(OAc)₂/PCy₃ | (E)-1-Phenylbut-2-en-1-one | E-only | 85 | nih.gov |

| 4-Tolyl cyclopropyl ketone | Pd(OAc)₂/PCy₃ | (E)-1-(p-Tolyl)but-2-en-1-one | E-only | 89 | nih.gov |

| 2-Thienyl cyclopropyl ketone | Pd(OAc)₂/PCy₃ | (E)-1-(Thiophen-2-yl)but-2-en-1-one | E-only | 75 | nih.gov |

The precise mechanism of C–C bond activation by transition metals is a subject of detailed investigation and can differ significantly between metals and ligand systems.

Palladium-Catalyzed Cleavage: In some palladium-catalyzed reactions, the mechanism is thought to proceed through the formation of a palladacycle intermediate. For instance, in the C–C bond cleavage of N-cyclopropyl acylhydrazones, DFT calculations suggest the formation of a stable six-membered chelate palladium complex, which then undergoes β-carbon elimination to cleave the cyclopropane ring. acs.orgnih.gov

Nickel-Catalyzed Cleavage: Nickel catalysis offers complementary reactivity, often involving different intermediates. One powerful strategy for the C–C activation and difunctionalization of cyclopropyl ketones involves the cooperation between a redox-active ligand, such as terpyridine (tpy), and the nickel center. nih.govchemrxiv.org The proposed mechanism deviates from traditional oxidative addition or simple SET pathways. nih.govresearchgate.net It is initiated by the interaction of the cyclopropyl ketone with a silylating agent (e.g., TMSCl) and an organozinc reagent, which generates a transient silyl (B83357) carboxonium ion. This electrophilic species coordinates to a reduced (tpy•⁻)Ni(I) complex. nih.gov This coordination induces electron density transfer from the ligand to the substrate, conferring partial ketyl radical character on the carbonyl carbon. This electronic activation facilitates a concerted, asynchronous ring-opening and Ni–C bond formation, yielding an alkylnickel(II) intermediate. nih.govchemrxiv.org This intermediate can then undergo transmetalation with an organozinc reagent followed by reductive elimination to afford cross-coupled products, representing a net difunctionalization of the original C–C bond. nih.gov This cooperative ligand-metal activation strategy has been leveraged for the synthesis of complex molecules. chemrxiv.org

Organocatalytic Ring-Opening Dynamics (e.g., Phosphine-Catalyzed)

The inherent ring strain of the cyclopropyl group in this compound makes it susceptible to ring-opening reactions, a process that can be effectively mediated by organocatalysts such as phosphines. rsc.org The presence of the electron-withdrawing ketone functionality activates the cyclopropane ring, facilitating nucleophilic attack. rsc.org

Phosphine-catalyzed ring-opening of cyclopropyl ketones typically proceeds through a nucleophilic attack of the phosphine (B1218219) on one of the methylene (B1212753) carbons of the cyclopropyl ring in an SN2-type fashion. nih.govrsc.org This leads to the formation of a zwitterionic intermediate. nih.govrsc.org Depending on the substrate and reaction conditions, this intermediate can undergo further transformations. For instance, in the presence of a vinyl group, a novel rearrangement to form cycloheptenones has been observed. nih.gov In other cases, the reaction can lead to the formation of five-membered heterocycles like dihydrofurans, a transformation analogous to the Cloke–Wilson rearrangement. nih.govacs.org

Theoretical studies, such as Density Functional Theory (DFT), have been employed to elucidate the mechanistic pathways of these phosphine-catalyzed reactions. nih.govrsc.orgnih.gov These studies have helped in understanding the formation of various intermediates, including zwitterions and ylides, and the subsequent intramolecular reactions like Michael additions and Wittig reactions that lead to the final products. rsc.orgnih.gov The reaction pathway can be complex, with the potential for different outcomes depending on the specific structure of the cyclopropyl ketone and the phosphine catalyst used. nih.gov

| Catalyst Type | Key Intermediate(s) | Potential Product(s) | Mechanistic Insights |

| Phosphine | Zwitterionic species, Ylides | Dihydrofurans, Cycloheptenones, Tetrahydrofluorenones | SN2-type ring-opening, Intramolecular Michael addition, Wittig reaction nih.govrsc.orgacs.org |

| DABCO | Zwitterionic intermediate | 2,3-Dihydrofurans | Homoconjugate addition, SN1-type ring opening acs.org |

Reactions Involving the Carbonyl Functionality

The carbonyl group of this compound is a key site for a variety of chemical transformations, including advanced reduction and oxidation reactions, as well as the formation of nitrogen-containing derivatives.

The reduction of the carbonyl group in cyclopropyl ketones can be achieved with high stereoselectivity using various hydride reagents. nih.gov The stereochemical outcome is influenced by the conformation of the substrate, with the bisected s-cis conformer often being the most stable and leading to predictable hydride attack from the less-hindered face. nih.gov

Hydrosilylation represents an advanced reduction method for ketones. scholaris.ca In the context of aryl-substituted cyclopropyl ketones, gold nanoparticle-catalyzed hydrosilylation has been shown to induce ring-opening. nih.govresearchgate.net The reaction with hydrosilanes can proceed through two distinct pathways depending on the substitution pattern on the cyclopropyl ring. nih.gov For 2-aryl-substituted cyclopropyl carbonyl compounds, a ring-opening hydrosilylation occurs, leading to linear enol ethers. nih.govresearchgate.net In contrast, for 2,2-disubstituted cyclopropyl carbonyl compounds, a dehydrogenative hydrosilylation pathway is observed, yielding silyloxy-1,3-dienes. nih.gov These reactions are proposed to proceed via α-cyclopropyl silyloxy radical intermediates that undergo rapid ring-opening. nih.gov

| Reduction Method | Reagent(s) | Product Type(s) | Key Features |

| Hydride Reduction | Hydride reagents (e.g., LiBH4, DIBAL-H) | Cyclopropyl carbinols | High stereoselectivity, dependent on substrate conformation nih.govresearchgate.net |

| Hydrosilylation | Hydrosilanes, Au/TiO2 catalyst | Linear enol ethers, Silyloxy-1,3-dienes | Ring-opening, substituent-dependent pathway nih.govresearchgate.net |

The Baeyer–Villiger oxidation is a powerful reaction for the conversion of ketones to esters, or in the case of cyclic ketones, to lactones. wikipedia.org This reaction typically employs peroxyacids or peroxides as the oxidant. wikipedia.org The mechanism involves the formation of a Criegee intermediate, followed by the migratory insertion of an oxygen atom adjacent to the carbonyl carbon. wikipedia.org

A key feature of the Baeyer–Villiger oxidation is its predictable regioselectivity, which is governed by the migratory aptitude of the substituents attached to the carbonyl group. organic-chemistry.orgthieme-connect.de The group that can better stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.orgthieme-connect.de In the case of this compound, the competition would be between the cyclopropyl group and the 3-picolyl group. While specific studies on this exact substrate are not detailed, the cyclopropyl group, being a secondary alkyl, would be expected to have a higher migratory aptitude than a primary alkyl group. The stereochemistry of the migrating group is retained during the rearrangement. thermofisher.com This reaction has been utilized in the context of cyclopropyl ketone derivatives, for example, in the regioselective oxidation of a p-methoxyphenyl ketone cycloadduct. nih.gov

| Oxidant | Key Intermediate | Product Type | Regioselectivity Determinant |

| Peroxyacids (e.g., mCPBA) | Criegee intermediate | Ester | Migratory aptitude of substituents wikipedia.orgorganic-chemistry.org |

| Hydrogen peroxide with Lewis acid | Criegee intermediate | Ester | Migratory aptitude of substituents organic-chemistry.org |

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. libretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgbrainkart.com The reaction is reversible and the pH needs to be carefully controlled for optimal imine formation. libretexts.orglibretexts.org

The mechanism proceeds through the formation of a carbinolamine intermediate. libretexts.org Protonation of the hydroxyl group of the carbinolamine facilitates its departure as water, leading to the formation of a resonance-stabilized iminium ion, which is then deprotonated to yield the final imine product. libretexts.org

Cyclopropyl imines are valuable synthetic intermediates. For instance, they can participate in cycloaddition reactions, where they may exhibit different reactivity and yield profiles compared to their corresponding ketones. acs.org The formation of other nitrogen-containing derivatives, such as oximes and hydrazones, can be achieved by reacting the ketone with hydroxylamine (B1172632) or hydrazine, respectively, through a similar mechanism. brainkart.comlibretexts.org

| Nitrogen Nucleophile | Product | Key Intermediate | Reaction Conditions |

| Primary Amine (R-NH2) | Imine (Schiff Base) | Carbinolamine, Iminium ion | Mildly acidic (pH ~5) libretexts.orglibretexts.org |

| Hydroxylamine (NH2OH) | Oxime | Carbinolamine | Mildly acidic brainkart.comlibretexts.org |

| Hydrazine (NH2NH2) | Hydrazone | Carbinolamine | Mildly acidic brainkart.comlibretexts.org |

Transformations of the Picolyl Heterocycle

The pyridine (B92270) ring of the 3-picolyl moiety presents opportunities for further functionalization, although its electron-deficient nature can make direct C-H activation challenging. researchgate.net The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic substitution and can coordinate with metal catalysts, sometimes inhibiting their activity. researchgate.net Despite these challenges, significant progress has been made in the direct C-H functionalization of pyridines using transition metal catalysis. researchgate.net

Palladium-catalyzed C-H activation is a prominent strategy for the functionalization of arenes and heteroarenes. mdpi.com In the context of a picolyl ketone, the carbonyl group can potentially act as a directing group, facilitating ortho-C-H activation on the pyridine ring. The general mechanism for such transformations often involves the formation of a palladacycle intermediate. mdpi.com This intermediate can then react with various coupling partners to introduce new functional groups. The regioselectivity of the C-H activation is a critical aspect, and it is often controlled by the directing group and the specific catalytic system employed. mdpi.com

Various transformations such as arylation, alkylation, and acylation of the pyridine ring can be envisioned through C-H activation strategies. mdpi.commdpi.com These methods offer a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.net

| Reaction Type | Catalyst System | Potential Functional Group | Mechanistic Feature |

| C-H Arylation | Palladium(II) catalysts | Aryl groups | Directing group assistance, Palladacycle formation mdpi.commdpi.com |

| C-H Alkylation | Transition metal catalysts (e.g., Cu, Rh) | Alkyl groups | Coordination to pyridine nitrogen, Oxidative addition mdpi.com |

| C-H Acylation | Palladium(II) catalysts | Acyl groups | Acyl radical formation, Reductive elimination mdpi.com |

Coordination Chemistry and Ligand Properties with Metal Centers

While the coordination chemistry of this compound itself is not extensively documented in the scientific literature, its structural motifs—a pyridyl ring and a ketone group—are well-known to coordinate with a variety of metal centers. By examining related pyridyl ketone ligands, such as the extensively studied di-2-pyridyl ketone, we can infer the potential coordination behavior and ligand properties of this compound.

The pyridyl nitrogen atom of this compound possesses a lone pair of electrons, making it a potent Lewis base capable of coordinating to a metal center. The adjacent carbonyl group can also participate in coordination through its oxygen atom. This dual potential for coordination allows for several binding modes, which can influence the geometry and reactivity of the resulting metal complexes.

One likely coordination mode is as a bidentate N,O-chelate, where both the pyridyl nitrogen and the ketone oxygen bind to the same metal center, forming a stable five-membered ring. This chelation effect enhances the stability of the metal complex. The specific coordination geometry would be dictated by the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

Furthermore, the ketone functionality can undergo nucleophilic attack, for instance by water or alcohols, to form a gem-diol or a hemiketal, respectively. The deprotonated forms of these derivatives can then act as monoanionic or dianionic ligands, bridging multiple metal centers and facilitating the formation of polynuclear coordination clusters. This reactivity is well-documented for di-2-pyridyl ketone and suggests a similar potential for this compound to form complex, high-nuclearity structures.

The electronic properties of the cyclopropyl group can also influence the ligand's coordination behavior. The sp2-hybridized character of the carbon-carbon bonds in the cyclopropyl ring can affect the electron density on the adjacent carbonyl group, which in turn can modulate the strength of the metal-oxygen bond.

Table 1: Potential Coordination Modes of this compound with Metal Centers

| Coordination Mode | Description | Potential Structural Features |

|---|---|---|

| Monodentate (N-coordination) | Coordination occurs solely through the pyridyl nitrogen atom. | Common for metals with a high affinity for nitrogen donors. The ketone group remains uncoordinated. |

| Bidentate (N,O-chelation) | Both the pyridyl nitrogen and the ketone oxygen coordinate to the same metal center. | Formation of a stable five-membered chelate ring. |

| Bridging (via gem-diol or hemiketal) | The ketone group is transformed into a gem-diol or hemiketal, and the deprotonated oxygen atoms bridge two or more metal centers. | Can lead to the formation of dinuclear or polynuclear complexes and coordination polymers. |

Cascade and Multi-Component Reactions Involving this compound

While specific cascade and multi-component reactions involving this compound are not widely reported, its structure as a donor-acceptor cyclopropane suggests its potential participation in such transformations. Donor-acceptor cyclopropanes are known to be versatile building blocks in organic synthesis due to their ability to act as 1,3-dipole synthons.

In a typical cascade reaction, the strained cyclopropane ring can be opened by a Lewis acid or a nucleophile, generating a reactive intermediate that can then undergo a series of subsequent bond-forming events. For this compound, the pyridyl group can act as an internal nucleophile or a directing group, influencing the regioselectivity and stereoselectivity of the cascade process. For instance, a one-step synthesis of nicotine (B1678760) has been reported from cyclopropyl 3-pyridyl ketone, hinting at its utility in complex molecule synthesis through cascade-like processes. acs.org

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, incorporating atoms from all starting materials. Given the presence of both a nucleophilic pyridine ring and an electrophilic ketone in this compound, it could potentially participate in MCRs to generate complex heterocyclic scaffolds. For example, it could be envisioned to react with an amine and another carbonyl compound in a variation of the Hantzsch pyridine synthesis or other related MCRs that lead to the formation of substituted pyridines.

Formal Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The reactivity of cyclopropyl ketones in formal cycloaddition reactions is an area of active research. As a donor-acceptor cyclopropane, this compound is a prime candidate for participating in such transformations, particularly [3+2] cycloadditions. In these reactions, the three-carbon ring of the cyclopropane acts as a three-atom component that reacts with a two-atom component (a dipolarophile) to form a five-membered ring.

The reaction is typically initiated by the ring-opening of the cyclopropane, which can be promoted by a Lewis acid, a transition metal catalyst, or photochemically. This generates a zwitterionic or radical intermediate that is then trapped by the dipolarophile. The nature of the substituent on the cyclopropane ring and the choice of reaction conditions can influence the reaction pathway and the stereochemical outcome.

While there are no specific reports on the [3+2] cycloaddition of this compound, studies on analogous aryl cyclopropyl ketones have demonstrated their ability to react with a variety of dipolarophiles, including olefins and alkynes, to afford highly substituted cyclopentane (B165970) derivatives. nih.govnih.gov The pyridyl group in this compound could potentially influence the reactivity and selectivity of such cycloadditions through both electronic and steric effects. For instance, the nitrogen atom could coordinate to a Lewis acid catalyst, bringing it into proximity with the cyclopropane ring and facilitating its opening.

Table 2: Potential [3+2] Cycloaddition Reactions of this compound

| Dipolarophile | Potential Product | Reaction Conditions |

|---|---|---|

| Electron-deficient alkenes | Substituted cyclopentanes | Lewis acid or photoredox catalysis |

| Alkynes | Substituted cyclopentenes | Transition metal catalysis |

| Imines | Substituted pyrrolidines | Lewis acid catalysis |

Structural Elucidation and Advanced Spectroscopic Characterization of Cyclopropyl 3 Picolyl Ketone

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

1H, 13C, and 2D NMR Techniques for Elucidating Complex Structures

A complete analysis using 1H, 13C, and various two-dimensional (2D) NMR techniques such as COSY and HSQC would be necessary to unambiguously assign the proton and carbon signals of Cyclopropyl (B3062369) 3-picolyl ketone. This would involve determining the chemical shifts, coupling constants, and correlations between different nuclei to confirm the connectivity of the cyclopropyl and 3-picolyl moieties to the central ketone group. However, no such spectroscopic data has been reported in peer-reviewed literature.

Deuterium Labeling Studies for Mechanistic Pathway Determination

Deuterium labeling is a powerful technique for investigating reaction mechanisms. In the context of Cyclopropyl 3-picolyl ketone, such studies could elucidate the pathways of its formation or its behavior in chemical reactions. There are currently no published studies that employ this method for this specific compound.

X-ray Crystallography for Precise Solid-State Structure Determination

Characterization of Crystal Packing and Intermolecular Interactions

Beyond the individual molecule, X-ray crystallography would also illuminate how molecules of this compound arrange themselves in a crystal lattice. This includes identifying and characterizing any intermolecular interactions, such as hydrogen bonds or van der Waals forces, which govern the solid-state properties of the compound. This information is unavailable without an experimental crystal structure.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) group of the ketone, as well as vibrations corresponding to the C-H bonds of the cyclopropyl ring and the aromatic pyridine (B92270) ring. While predicted spectra can be calculated, no experimentally obtained and published IR spectrum is available for a detailed functional group analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₀H₁₁NO), the expected molecular weight is approximately 161.20 g/mol . In an electron ionization (EI) mass spectrum, the observation of the molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 161 would confirm this molecular weight.

The fragmentation of this compound is primarily governed by the presence of the ketone functional group, which directs cleavage at the adjacent carbon-carbon bonds, a process known as alpha-cleavage. jove.comyoutube.com This process is common in carbonyl compounds and leads to the formation of a neutral radical and a resonance-stabilized acylium cation, which is readily detected. ochemacademy.comyoutube.comlibretexts.org

Two primary alpha-cleavage pathways are anticipated for this molecule:

Cleavage of the cyclopropyl-carbonyl bond: This pathway involves the breaking of the bond between the carbonyl group and the cyclopropyl ring. This results in the loss of a cyclopropyl radical (•C₃H₅) and the formation of a 3-picolyl acylium ion. The resulting acylium cation ([M - C₃H₅]⁺) would be observed at an m/z of 120.

Cleavage of the picolyl-carbonyl bond: The second pathway involves the scission of the C-C bond between the carbonyl carbon and the methylene (B1212753) bridge of the picolyl group. This fragmentation yields a cyclopropyl acylium ion and a neutral 3-picolyl radical (•CH₂C₅H₄N). The resonance-stabilized cyclopropyl acylium cation ([M - C₆H₆N]⁺) would produce a peak at an m/z of 69.

The relative intensities of these fragment peaks depend on the stability of the ions and radicals formed. libretexts.org The fragment at m/z 105, corresponding to the benzoyl cation, is often a prominent peak in the mass spectra of aromatic ketones. whitman.edu Another common fragmentation mechanism for ketones is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen. chemistrylearner.comlibretexts.org This pathway is not anticipated for this compound as it lacks the requisite gamma-hydrogens on a flexible alkyl chain. chemistrylearner.comyoutube.com

The following table summarizes the expected key fragments in the mass spectrum of this compound.

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 161 | [C₁₀H₁₁NO]⁺˙ | Molecular Ion (M⁺˙) |

| 120 | [C₇H₆NO]⁺ | Alpha-cleavage: Loss of •C₃H₅ (cyclopropyl radical) |

| 92 | [C₆H₆N]⁺ | Ion resulting from cleavage and rearrangement of the picolyl group |

| 69 | [C₄H₅O]⁺ | Alpha-cleavage: Loss of •C₆H₆N (3-picolyl radical) |

Photoelectron Photoion Coincidence Spectroscopy for Picolyl Radical Systems

Photoelectron Photoion Coincidence (PEPICO) spectroscopy is a powerful analytical technique that provides highly detailed information on the energetics and dissociation dynamics of ions by detecting an electron and its corresponding cation in coincidence. This method combines photoionization mass spectrometry with photoelectron spectroscopy, allowing for the selection of ions based on their internal energy. While specific PEPICO studies on the parent molecule, this compound, are not documented, extensive research using this technique has been conducted on picolyl radical systems, which are structurally related to key fragments of the title compound.

Picolyl radicals (C₆H₆N•), existing as three isomers (2-picolyl, 3-picolyl, and 4-picolyl), are crucial intermediates in various chemical environments. PEPICO spectroscopy, particularly when combined with tunable vacuum ultraviolet (VUV) synchrotron radiation, has been instrumental in characterizing these transient species. Studies involving the pyrolysis of aminomethylpyridine precursors generate picolyl radicals, which are then analyzed. This methodology allows for isomer-specific identification, as each picolyl isomer exhibits a distinct ionization energy and a unique vibrational fingerprint in its mass-selected threshold photoelectron spectrum (ms-TPES).

Research has shown that at high temperatures, picolyl radicals undergo decomposition. PEPICO studies have been vital in mapping these dissociation pathways. Computational models, supported by experimental PEPICO data, suggest that the dissociation of picolyl radicals can proceed through a resonance-stabilized seven-membered ring intermediate. The subsequent fragmentation of this intermediate leads to the formation of various products, including ethynyl (B1212043) pyrroles and cyclopentadiene (B3395910) carbonitriles, which have been identified and characterized by their unique ionization energies through ms-TPES.

The data gathered from these advanced spectroscopic experiments are critical for understanding the thermochemistry and reaction mechanisms of nitrogen-containing aromatic species.

The table below presents exemplary data on the adiabatic ionization energies of identified products from picolyl radical decomposition studies, showcasing the precision of the PEPICO technique.

| m/z | Identified Species | Adiabatic Ionization Energy (eV) |

|---|---|---|

| 92 | Picolyl Radicals | Isomer-dependent |

| 91 | 2-ethynyl-1H-pyrrole | 7.99 |

| 91 | 3-ethynyl-1H-pyrrole | 8.12 |

| 91 | cyclopenta-1,3-diene-1-carbonitrile | 9.14 |

| 91 | cyclopenta-1,4-diene-1-carbonitrile | 9.25 |

Computational and Theoretical Studies of Cyclopropyl 3 Picolyl Ketone

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it ideal for elucidating complex reaction mechanisms, including those involving cyclopropyl (B3062369) ketones.

DFT calculations are extensively used to map the potential energy surface (PES) of a reaction, identifying stable intermediates and the transition states that connect them. In reactions involving cyclopropyl ketones, such as catalytic ring-opening cycloadditions, DFT can elucidate the step-by-step mechanism. rsc.orgacs.org For instance, in samarium(II) iodide (SmI2)-catalyzed couplings, computations reveal the energies of key intermediates, such as the initial ketyl radical, and the rate-determining transition states. acs.orgnih.gov

Table 1: Illustrative Reaction Profile Data from DFT Calculations for a Catalyzed Ring-Opening Reaction

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Cyclopropyl 3-picolyl ketone + Catalyst | 0.0 |

| TS-I | First Transition State (e.g., SET) | +25.4 |

| Intermediate I | Ketyl Radical Intermediate | +15.2 |

| TS-II | Second Transition State (e.g., Ring Opening) | +24.5 |

| Intermediate II | Ring-Opened Radical Intermediate | +5.8 |

| Products | Final Ring-Opened Product | -15.0 |

Note: Data are hypothetical and illustrative of typical values found in DFT studies of related cyclopropyl ketones. acs.org

DFT is a powerful predictive tool for understanding chemical reactivity and selectivity. scirp.org By comparing the activation energies for different possible reaction pathways, chemists can predict the major product of a reaction. For this compound, the electronic nature of the 3-picolyl group (a pyridine (B92270) ring) is expected to significantly influence reactivity compared to phenyl or alkyl cyclopropyl ketones. manchester.ac.uk

Chemoselectivity : In reactions with multiple functional groups, DFT can predict which group is more likely to react by calculating the activation barriers for each potential reaction site. For example, in phosphine-catalyzed reactions of cyclopropyl ketones, multiple pathways can be compared to determine the most favorable one. rsc.org

Regio- and Stereoselectivity : In cycloaddition reactions, DFT can predict the regiochemistry (the orientation of the reacting partners) and stereochemistry (the 3D arrangement of atoms) of the product. nih.gov This is achieved by comparing the energies of the transition states leading to different isomers. The pathway with the lowest energy barrier will be the dominant one, dictating the observed selectivity.

The presence of the nitrogen atom in the picolyl ring can influence selectivity by coordinating to catalysts or by altering the electronic distribution within the molecule.

DFT calculations provide detailed information about the electronic properties of a molecule. nih.gov For this compound, this includes:

Charge Distribution : Analysis methods like Natural Bond Orbital (NBO) can quantify the partial atomic charges, revealing the polarization of bonds. The carbonyl carbon atom is expected to have a significant positive charge, making it an electrophilic center, while the oxygen atom will be negatively charged.

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy and location of these orbitals indicate where the molecule is most likely to act as a nucleophile (HOMO) or an electrophile (LUMO). The picolyl ring can influence the energy of these orbitals, thereby tuning the molecule's reactivity. scirp.org

Electrostatic Potential (ESP) : ESP maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is useful for predicting non-covalent interactions, such as how the molecule will interact with catalysts or other reactants. nih.gov

Molecular Dynamics and Conformation Analysis

While DFT is excellent for stationary points on the PES, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of different molecular conformations and their relative energies. researcher.life

For this compound, a key conformational feature is the rotation around the single bond connecting the cyclopropyl ring and the carbonyl group, as well as the bond between the carbonyl group and the picolyl ring. This leads to different spatial arrangements, or conformers, such as the s-cis and s-trans forms, which can have different stabilities and reactivities. uwlax.edu Computational studies on related aryl cyclopropyl ketones have revealed a crucial link between the ketone's ground-state conformation and the efficiency of catalytic cross-coupling reactions. researchgate.net A pre-twisted conformation can sometimes facilitate subsequent reaction steps by lowering energy barriers. acs.org MD simulations can be used to sample these conformations and determine their populations at a given temperature.

Quantitative Analysis of Strain Energy and its Correlation with Cyclopropane (B1198618) Reactivity

The cyclopropane ring possesses significant ring strain (approximately 27 kcal/mol) due to its compressed C-C-C bond angles of 60°, a large deviation from the ideal tetrahedral angle of 109.5°. This inherent strain is a primary driving force for its reactivity, particularly in ring-opening reactions. manchester.ac.uk

The Activation Strain Model (ASM) is a computational tool used to analyze reaction barriers. vu.nl The energy of a reaction system along the reaction coordinate is decomposed into two components:

Strain Energy (or Deformation Energy) : The energy required to distort the reactants from their equilibrium geometry into the geometry they adopt at the transition state.

Interaction Energy : The actual interaction between the deformed reactants at that point.

Theoretical Insights into Catalyst-Substrate Interactions and Catalyst Stabilization

Computational modeling is invaluable for understanding how catalysts interact with substrates at a molecular level. For reactions involving this compound, DFT can be used to model the catalyst-substrate complex. This involves analyzing:

Coordination Geometry : Determining the preferred way the substrate binds to the catalyst. For a metal-based catalyst like SmI2, coordination is expected to occur primarily through the carbonyl oxygen. acs.org The nitrogen atom of the picolyl ring could also play a role as a secondary binding site, potentially influencing the reaction's efficiency and selectivity.

Binding Energy : Calculating the strength of the interaction between the catalyst and the substrate. A strong interaction is often necessary for catalysis but should not be so strong that it prevents product release.

Electronic Interactions : Analyzing how the catalyst alters the electronic structure of the substrate to facilitate the reaction. For example, a Lewis acid catalyst can withdraw electron density from the carbonyl oxygen, making the carbonyl carbon more electrophilic and activating the molecule for subsequent steps.

Furthermore, theoretical studies can shed light on catalyst stabilization and deactivation pathways. In some SmI2-catalyzed reactions, the addition of a co-reductant like Sm(0) is crucial to prevent catalyst deactivation and maintain the catalytic cycle. nih.gov Computational models can help explain the role of such additives by mapping out the complete catalytic cycle, including regeneration steps.

Applications of Cyclopropyl 3 Picolyl Ketone in Advanced Organic Synthesis

Building Block for the Construction of Complex Molecular Architectures and Natural Products

The inherent reactivity of the cyclopropyl (B3062369) ketone scaffold makes Cyclopropyl 3-picolyl ketone an excellent building block for assembling intricate molecular frameworks. The three-membered ring can act as a linchpin, bringing together different molecular fragments or serving as a masked three-carbon synthon that can be elaborated into more complex structures.

One of the most powerful applications is in formal [3+2] cycloaddition reactions. nih.govnih.gov Through catalytic processes, often involving visible light photocatalysis or transition metals like titanium, the cyclopropyl ring can be opened to form a diradical or a metallacyclic intermediate. nih.govacs.org This intermediate readily reacts with alkenes or alkynes to construct densely substituted cyclopentane (B165970) rings. nih.govacs.org This strategy is highly valued for its ability to rapidly build molecular complexity and create multiple stereocenters in a single step, a common challenge in the synthesis of natural products. nih.gov While many examples focus on aryl cyclopropyl ketones, the underlying principles are directly applicable to the 3-pyridyl analogue, offering a pathway to cyclopentanoid structures embedded with a key heterocyclic fragment. nih.govacs.org

The products of these cycloadditions, which are polysubstituted cyclopentane ketones, are themselves versatile intermediates that can be further modified, making this methodology a cornerstone for accessing core structures found in a variety of bioactive molecules and natural products. nih.govresearchgate.net

Role as a Key Intermediate in the Synthesis of Diverse Heterocyclic Compounds

This compound is a strategic precursor for a wide array of heterocyclic compounds, extending beyond the pyridine (B92270) ring it already contains. The reactivity of the cyclopropyl ketone unit can be harnessed to construct new rings through various cyclization and rearrangement pathways.

Donor-acceptor (D-A) cyclopropanes, a class to which derivatives of this compound belong, are known to be synthetic equivalents of 1,3-dipoles. nih.gov This property allows them to participate in cycloaddition reactions with various dipolarophiles to furnish five-membered heterocyclic rings. nih.gov Furthermore, ring-expansion reactions, driven by the release of strain, can transform the cyclopropyl group into larger carbocycles or heterocycles. For instance, reactions with nitrogen or oxygen nucleophiles can lead to the formation of new heterocyclic systems fused to or incorporating the initial pyridine ring.

The synthesis of substituted pyridines and fused 2-pyridones has been demonstrated from various precursors, highlighting the importance of functionalized building blocks in modern synthetic strategies. organic-chemistry.orgnih.gov The presence of both a ketone and a cyclopropyl group in a single molecule provides multiple reaction handles for participating in complex cascade reactions to build novel heterocyclic architectures. nih.govmdpi.com

Precursor for Advanced Carbon-Carbon and Carbon-Heteroatom Bond Formation

The formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. rsc.orgvanderbilt.eduencyclopedia.pub this compound serves as an exceptional substrate for such transformations, primarily through reactions that involve the selective cleavage of the strained cyclopropane (B1198618) ring. researchgate.net

Recent advances have shown that metalligand cooperativity can enable the C-C bond activation of cyclopropyl ketones. researchgate.net This strategy linearizes the cyclopropyl group, transforming it into a versatile three-carbon fragment that can be difunctionalized. researchgate.netresearchgate.net This allows for the insertion of a three-carbon unit between two other molecular components, a powerful tool for skeletal editing and complex molecule synthesis. researchgate.net

A specific example highlighting the utility of this scaffold is the nickel-catalyzed γ-alkylation of a pyridinyl cyclopropyl ketone with an unactivated primary alkyl chloride. In this reaction, the cyclopropane ring is opened, and a new C(sp³)–C(sp³) bond is formed, affording the alkylated ketone product in a 67% yield. rsc.org This demonstrates the compound's capacity to act as a precursor for forming new C-C bonds under modern catalytic conditions.

The electrophilic nature of the ketone's carbonyl carbon and the unique reactivity of the adjacent cyclopropyl ring also facilitate the addition of various heteroatom nucleophiles, leading to the formation of C-O, C-N, and C-S bonds. researchgate.netnih.gov

| Reaction Type | Catalyst/Reagents | Bond Formed | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| γ-Alkylation | Ni-catalyst / Alkyl Chloride | C(sp³)–C(sp³) | Ring-opened alkylated ketone | 67% | rsc.org |

Utility in Strain-Release Strategies for the Synthesis of Novel Compound Frameworks

The significant ring strain of the cyclopropyl group (approximately 27 kcal/mol) is a powerful thermodynamic driving force for a variety of chemical transformations. lu.se In this compound, this inherent energy can be strategically released to construct novel and often complex molecular frameworks that would be difficult to access through other means.

Strain-release-driven cycloadditions are a prime example. lu.se As discussed, formal [3+2] cycloadditions with alkenes generate cyclopentane rings. nih.gov This transformation is driven by the favorable energetics of opening the strained three-membered ring to form a more stable five-membered ring. nih.gov Recent studies have also explored the concept of through-arene radical transmission, where a radical generated on the pyridine ring can selectively activate a remote bond, such as the C-C bond in the cyclopropyl group, to initiate cycloadditions. researchgate.net This approach enables the construction of pyridine-substituted cyclopentanes, which are important motifs in bioactive molecules. lu.seresearchgate.net

These strain-release strategies are not limited to cycloadditions. Ring-opening reactions with nucleophiles or under reductive conditions can generate linear chains with specific functional patterns, leveraging the stored energy of the ring to ensure the reaction proceeds efficiently. rsc.org

Design and Development of Novel Catalytic Systems Leveraging Cyclopropyl Ketone Reactivity

The unique electronic and structural features of cyclopropyl ketones, including this compound, make them valuable substrates for developing and testing new catalytic systems. The activation of the cyclopropyl ring often requires a catalyst that can engage with the ketone functionality, typically through Lewis acid activation or single-electron transfer (SET). researchgate.netnih.gov

For example, chiral Ti(salen) complexes have been used to catalyze the asymmetric [3+2] cycloaddition of cyclopropyl ketones, demonstrating that the interaction between the catalyst and the substrate can control stereochemical outcomes. acs.org Similarly, dual-catalyst systems combining a chiral Lewis acid with a transition metal photoredox catalyst have been developed for enantioselective photocycloadditions. nih.gov

More recently, research has focused on the use of samarium(II) iodide (SmI₂) as a catalyst for formal [3+2] cycloadditions. nih.govacs.org These studies have led to the development of more robust SmI₂ reaction conditions that stabilize the catalyst, expanding the scope of cyclopropyl ketones that can be used in these transformations. nih.gov The pyridyl moiety in this compound can also act as a coordinating ligand for a metal center, potentially enabling novel catalytic cycles where the substrate itself participates in the catalytic machinery.

Applications in the Generation of Functionally Diverse Compound Libraries for Chemical Exploration

In medicinal chemistry and drug discovery, the efficient synthesis of compound libraries with high structural diversity is crucial for identifying new bioactive agents. This compound is an ideal starting material for generating such libraries due to its capacity to undergo a wide range of chemical transformations from a single, readily accessible core.

The various reaction pathways available—including cycloadditions, ring-opening alkylations, and functionalization of the pyridine ring—allow for the creation of diverse molecular scaffolds. nih.govrsc.org For example, using a common this compound starting material, a library of complex cyclopentanoids can be generated by reacting it with a diverse set of alkenes in a [3+2] cycloaddition. nih.gov Similarly, a library of functionalized linear ketones can be synthesized via nickel-catalyzed ring-opening with various alkyl halides. rsc.org

This modular approach, where complexity and diversity are introduced in a single step from a common precursor, is highly efficient. It enables the rapid exploration of chemical space around a core fragment that combines a strained ring system with a key heterocycle, providing a rich collection of novel compounds for biological screening and chemical exploration.

Q & A

Q. What are the established synthetic routes for Cyclopropyl 3-picolyl ketone, and how can yield/purity be optimized?

this compound can be synthesized via ketone-based routes (e.g., cyclopropanation of α,β-unsaturated ketones) or ester/acid-derived pathways (e.g., decarboxylation of α-(carbonyl)cyclopropane carboxylic acids). Optimization involves solvent selection (e.g., tert-butyl alcohol for photolysis reactions) and purification techniques like fractional distillation or column chromatography to improve purity . Reaction conditions (temperature, catalyst loading) must be systematically varied to maximize yield. For example, cyclopropyl methyl ketone synthesis via sodium hypobromite oxidation achieves high purity but requires careful pH control .

Q. How does the cyclopropyl group influence the spectroscopic properties of this compound?

The cyclopropane ring introduces distinct NMR and IR spectral features. In NMR, the deshielded protons on the cyclopropane ring resonate between 1.0–2.5 ppm as complex multiplets due to J-coupling. Conformational rigidity from the cyclopropane ring also affects carbonyl stretching frequencies in IR (e.g., 1700–1750 cm). Computational studies (e.g., ab initio methods) can model these effects by analyzing s-cis/s-trans conformers and their electronic delocalization .

Q. What experimental strategies are used to confirm the stability of the cyclopropane ring under reaction conditions?

Stability assays include:

- Control experiments : Comparing reaction outcomes with/without cyclopropane-containing substrates.

- Isotopic labeling : Using -labeled cyclopropane rings to track retention or cleavage via NMR or mass spectrometry .

- Spectroscopic monitoring : Real-time FTIR or UV-Vis to detect ring-opening intermediates .

Advanced Research Questions

Q. How do solvent polarity and proticity modulate the photochemical reactivity of this compound?

Solvent effects are critical in photolysis. In tert-butyl alcohol (polar protic), this compound undergoes rapid ring-opening to form esters, while in ether (aprotic), photoreduction dominates. This dichotomy arises from hydrogen-bonding interactions stabilizing transition states in protic solvents. Researchers should design solvent screens (e.g., tert-butyl alcohol vs. hexane) and monitor reaction progress via GC-MS or HPLC to correlate solvent parameters (dielectric constant, H-bond donor capacity) with product ratios .

Q. What mechanistic insights explain the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to dihydrofurans?

The reaction proceeds via a radical anion intermediate formed after decarboxylation. Cyclopropane ring strain facilitates β-scission, followed by recombination to form dihydrofurans. Key evidence includes labeling studies showing 85% retention of the acid chloride carbonyl in the product . Researchers should employ trapping experiments (e.g., TEMPO for radical intermediates) and computational modeling (DFT) to map energy barriers for ring-opening vs. recombination pathways.

Q. How can nickel-catalyzed [3+2] cycloadditions of this compound with alkynes be optimized for stereoselectivity?

Optimization requires:

- Ligand screening : Bulky phosphines (e.g., PPh) or N-heterocyclic carbenes to control steric effects.

- Solvent selection : THF or DMF to stabilize nickel intermediates.

- Additive effects : Organoaluminum reagents (e.g., AlMe) enhance oxidative addition of the cyclopropane. Reaction progress should be monitored via NMR, and stereochemistry confirmed by X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.